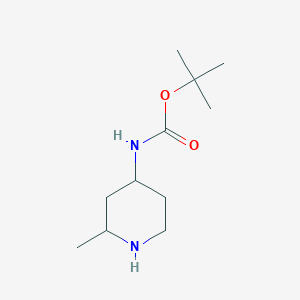

(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl N-(2-methylpiperidin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-7-9(5-6-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURXHODEVCLVNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1281674-64-3 | |

| Record name | tert-butyl N-(2-methylpiperidin-4-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester physical properties

An In-depth Technical Guide to the Physical Properties of (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry. As a bifunctional molecule featuring a protected amine and a secondary amine within a piperidine scaffold, it serves as a versatile intermediate in the synthesis of complex molecular architectures. The strategic placement of the methyl group and the carbamate protecting group allows for controlled, sequential reactions, making it a valuable component in the construction of novel therapeutic agents. Piperidine derivatives are integral to the structure of numerous pharmaceuticals, valued for their ability to impart favorable pharmacokinetic properties and engage with biological targets in a three-dimensional space.[1][2] This guide provides a comprehensive overview of the core physical properties of this compound, outlines the experimental methodologies for their determination, and discusses the compound's application in the context of drug discovery, particularly as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors.[3][4][5]

Molecular Structure and Core Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are dictated by its molecular structure. This compound, with the molecular formula C11H22N2O2, possesses a molecular weight of 214.3 g/mol .[6] The presence of the tert-butoxycarbonyl (Boc) protecting group is a cornerstone of its utility in organic synthesis. This group shields the amine functionality, preventing unwanted side reactions and can be readily removed under mild acidic conditions to allow for further molecular elaboration.[7][8]

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H22N2O2 | [6] |

| Molecular Weight | 214.3 g/mol | [6] |

| Predicted Boiling Point | 313.4 ± 31.0 °C | [6] |

| Predicted Density | 1.00 ± 0.1 g/cm³ | [6] |

| Appearance | Solid (form may vary by isomer) | General chemical catalogs |

Note: Boiling point and density are predicted values and should be confirmed experimentally.

Experimental Determination of Physical Properties

A thorough understanding of a compound's physical properties is paramount for its application in drug development, influencing everything from reaction conditions to formulation. The following sections detail the standard experimental protocols for determining these key characteristics.

Melting Point Determination

The melting point is a critical indicator of a substance's purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will depress and broaden this range.

Experimental Protocol for Melting Point Determination:

-

Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or digital temperature sensor.

-

Initial Rapid Heating: A preliminary determination is often performed with a rapid heating rate to quickly identify an approximate melting range.

-

Precise Determination: A fresh sample is heated to just below the approximate melting point, and then the temperature is increased slowly (1-2°C per minute).

-

Observation and Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.

Solubility Assessment

Solubility is a crucial property for a drug candidate, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. For a synthetic intermediate, solubility in various solvents dictates the choice of reaction and purification conditions. This compound is generally soluble in many organic solvents like ethanol, ether, and chloroform.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method):

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, buffers at various pH, organic solvents) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The undissolved solid is removed by centrifugation or filtration.

-

Concentration Analysis: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. This concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol for NMR Sample Preparation:

-

Sample Weighing: Approximately 5-25 mg of the compound is accurately weighed.

-

Solvent Addition: The sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for a wide range of organic compounds.

-

Transfer to NMR Tube: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration, although the residual solvent peak is often used as a secondary reference.

While specific, verified spectra for this compound are not widely published, the expected 1H NMR spectrum would show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methyl group on the piperidine ring (a doublet), and a complex pattern of multiplets for the piperidine ring protons. The 13C NMR would similarly display distinct signals for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the carbons of the piperidine ring and methyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol for FTIR Analysis (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: The ATR crystal is cleaned thoroughly with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: The infrared spectrum is recorded.

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the carbamate, C-H stretches of the alkyl groups, and a strong C=O stretch for the carbamate carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

Experimental Protocol for Mass Spectrometry Sample Preparation (for Electrospray Ionization - ESI):

-

Stock Solution Preparation: A stock solution of the compound is prepared by dissolving it in an organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Dilution: An aliquot of the stock solution is further diluted with a suitable solvent mixture (often containing a small amount of formic acid to promote ionization) to a final concentration in the low µg/mL range.

-

Filtration: The final solution is filtered through a syringe filter (e.g., 0.22 µm) to remove any particulates before introduction into the mass spectrometer.

Application in Drug Discovery: A Building Block for Janus Kinase (JAK) Inhibitors

The true value of a chemical intermediate like this compound is realized in its application. The piperidine scaffold is a "privileged structure" in medicinal chemistry, frequently incorporated into drugs targeting a wide range of diseases.[1][2][7] One prominent area is the development of inhibitors for the Janus kinase (JAK) family of enzymes.[3][4][5] The JAK-STAT signaling pathway is crucial for mediating cellular responses to cytokines and is implicated in various autoimmune and inflammatory diseases.[3][5]

The synthesis of potent and selective JAK inhibitors often involves the construction of a core scaffold that can effectively bind to the ATP-binding site of the kinase. This compound provides a key fragment for building such molecules. The Boc-protected amine allows for the piperidine nitrogen to be coupled to a heterocyclic core (e.g., a pyrrolo[2,3-d]pyrimidine, a common scaffold in JAK inhibitors), while the 4-amino group, after deprotection, can be further functionalized to introduce moieties that enhance potency or selectivity.

Below is a logical workflow illustrating the role of this intermediate in the synthesis of a hypothetical JAK inhibitor.

Caption: Logical workflow for the synthesis and application of this compound.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. While a comprehensive set of experimentally determined physical properties for every isomer is not exhaustively documented in publicly accessible literature, this guide outlines the standard, robust methodologies that researchers and drug development professionals can employ for its thorough characterization. Understanding these properties is not merely an academic exercise; it is a critical step that informs every stage of the development pipeline, from synthetic route optimization to the formulation of a final drug product. The strategic use of such intermediates, particularly in the synthesis of targeted therapies like JAK inhibitors, underscores the importance of fundamental physicochemical characterization in the quest for novel medicines.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. Available from: [Link]

-

Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. Available from: [Link]

-

PubChem. Tert-butyl (piperidin-4-ylmethyl)carbamate. Available from: [Link]

-

Supporting Information. Available from: [Link]

-

Chemsrc. 4-(N-BOC-AMINO)PIPERIDINE | CAS#:73874-95-0. Available from: [Link]

-

LookChem. Cas 73874-95-0,4-N-BOC-Aminopiperidine. Available from: [Link]

-

Li, X. Design And Synthesis Of Janus Kinase(JAK) Small Molecule Inhibitors Analogues. 2021. Available from: [Link]

-

PubChem. 4-N-Boc-4-N-Methyl-aminopiperidine. Available from: [Link]

-

ChemBK. 4-AMINOPIPERIDINE-N-METHYL, N-BOC PROTECTED. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperidine Derivatives in Modern Drug Discovery. 2025. Available from: [Link]

-

PubChem. 4-(N-Boc-amino)piperidine. Available from: [Link]

-

RSC Publishing. Diversifying the triquinazine scaffold of a Janus kinase inhibitor. Available from: [Link]

-

ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds. Download Table. Available from: [Link]

-

ChemBK. tert-butyl (2-Methylpiperidin-4-yl)carbaMate. 2024. Available from: [Link]

-

European Patent Office. JANUS KINASE (JAK) FAMILY INHIBITOR, PREPARATION OF SAME, AND APPLICATIONS THEREOF. 2023. Available from: [Link]

-

PubMed. Synthesis and clinical application of small-molecule inhibitors of Janus kinase. 2023. Available from: [Link]

-

PubMed. Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs). 2009. Available from: [Link]

-

PMC - NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate. Available from: [Link]

-

ResearchGate. Scheme 2. (i) tert-butyl methyl(piperidin-4-yl)carbamate (1.5 eq),... Available from: [Link]

-

SpectraBase. tert-Butyl carbamate - Optional[FTIR] - Spectrum. Available from: [Link]

-

ResearchGate. Reagents and conditions:i) tert‐butyl‐ piperidin‐4yl‐carbamate, p‐TSA,... Available from: [Link]

-

ResearchGate. (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. 2025. Available from: [Link]

-

PMC - PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

-

ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]

-

MDPI. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Available from: [Link]

- Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globethesis.com [globethesis.com]

- 4. Diversifying the triquinazine scaffold of a Janus kinase inhibitor - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and clinical application of small-molecule inhibitors of Janus kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester (CAS No. 1281674-64-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document delves into the structural features, synthesis, and characterization of this compound. A critical focus is placed on the unresolved stereochemistry associated with CAS number 1281674-64-3 and the profound implications of stereoisomerism on the utility of this molecule. Advanced stereoselective synthetic strategies are discussed, offering solutions to this ambiguity. This guide serves as a valuable resource for researchers leveraging substituted piperidine scaffolds in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of the 2,4-Disubstituted Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it an ideal framework for interacting with biological targets. When substituted at the 2 and 4 positions, as in this compound, the resulting stereoisomers (cis/trans and their respective enantiomers) offer a diverse array of spatial arrangements for molecular recognition.

The subject of this guide, this compound, combines this valuable piperidine core with a tert-butoxycarbonyl (Boc) protecting group. The Boc group is a cornerstone of modern organic synthesis, offering robust protection of the amino functionality under a wide range of reaction conditions, yet being readily removable under mild acidic conditions.[2] This feature makes the title compound a versatile intermediate for further chemical elaboration in multi-step syntheses.

Molecular Structure and the Critical Question of Stereochemistry

The compound with CAS number 1281674-64-3 is identified as this compound.[3][4][5][6] Its fundamental structure consists of a piperidine ring with a methyl group at the 2-position and a tert-butoxycarbonylamino group at the 4-position.

Molecular Formula: C₁₁H₂₂N₂O₂

Molar Mass: 214.30 g/mol

A critical point of ambiguity for CAS number 1281674-64-3 is the undefined stereochemistry. The presence of two stereocenters at the C2 and C4 positions of the piperidine ring gives rise to two diastereomeric pairs of enantiomers: cis-(2R,4S)/(2S,4R) and trans-(2R,4R)/(2S,4S).

-

Cis Isomer: The methyl and carbamate groups are on the same side of the piperidine ring.

-

Trans Isomer: The methyl and carbamate groups are on opposite sides of the piperidine ring.

The specific stereoisomer has a profound impact on the molecule's three-dimensional shape, which in turn dictates its biological activity and pharmacokinetic properties. For instance, the stereoisomer tert-Butyl ((2R,4R)-2-methylpiperidin-4-yl)carbamate is assigned the distinct CAS number 1820574-78-4.[7] The lack of explicit stereochemical assignment for CAS 1281674-64-3 suggests it may refer to a mixture of isomers or that the stereochemistry was not determined for materials assigned this number.

Diagram: Stereoisomers of this compound

Caption: Possible stereoisomers of the title compound.

Synthesis and Purification

The synthesis of this compound typically involves the formation of the 2-methyl-4-aminopiperidine core, followed by protection of the amino group. Given the stereochemical ambiguity, a non-stereoselective synthesis would likely yield a mixture of cis and trans isomers.

General, Non-Stereoselective Synthetic Approach

A plausible and common route to a mixture of isomers starts from a suitable piperidone precursor, followed by reductive amination and Boc-protection.

Diagram: General Synthetic Workflow

Caption: A general, non-stereoselective synthesis pathway.

Experimental Protocol (Representative):

Step 1: Synthesis of 2-Methyl-4-aminopiperidine (Mixture of Isomers)

-

To a solution of 2-methyl-4-piperidone hydrochloride (1 equivalent) in methanol, add ammonium acetate (10 equivalents).

-

Stir the mixture at room temperature for 1-2 hours.

-

Add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 30°C.

-

Stir the reaction mixture at room temperature overnight.

-

Concentrate the mixture under reduced pressure.

-

Partition the residue between dichloromethane and aqueous sodium hydroxide solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-methyl-4-aminopiperidine as a mixture of cis and trans isomers.

Step 2: Synthesis of this compound (Mixture of Isomers)

-

Dissolve the crude 2-methyl-4-aminopiperidine (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Add a base, for example, triethylamine (1.5 equivalents).

-

Cool the mixture to 0°C and add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the title compound.

Stereoselective Synthesis Strategies

Achieving a specific stereoisomer is paramount for drug development. Several strategies can be employed to synthesize stereochemically pure 2,4-disubstituted piperidines.

-

Chiral Resolution: A mixture of diastereomers can be separated by chromatography or crystallization of diastereomeric salts with a chiral acid. Enantiomers can be resolved using chiral chromatography.

-

Asymmetric Synthesis: This is the preferred approach for scalability and efficiency.

-

Substrate-Controlled Synthesis: Utilizing a chiral starting material to direct the stereochemical outcome of subsequent reactions.

-

Reagent-Controlled Synthesis: Employing chiral reagents or catalysts to induce stereoselectivity.

-

Chemoenzymatic Synthesis: A powerful and increasingly popular method that uses enzymes to catalyze key stereoselective transformations. For instance, a chemoenzymatic strategy has been successfully applied to synthesize the related tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, demonstrating the potential of this approach for generating optically pure piperidine derivatives.[8]

-

Expedient and highly stereoselective routes to orthogonally protected chiral 2-substituted 4-aminopiperidines have been developed, for example, through diastereoselective nucleophilic substitution of a hydroxyl group with an azide, followed by reduction and protection.[9][10]

Analytical Characterization

Due to the lack of specific, publicly available analytical data for CAS 1281674-64-3, the following are expected characterization profiles based on the structure and data from related compounds.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm, 9H), piperidine ring protons (complex multiplets, ~1.0-3.5 ppm), and the methyl group (doublet, ~1.1 ppm, 3H). The coupling constants and chemical shifts of the piperidine protons would differ significantly between the cis and trans isomers due to their different conformations. |

| ¹³C NMR | Resonances for the tert-butyl group (~28 ppm and ~79 ppm), piperidine ring carbons, and the methyl group. The chemical shifts of the piperidine carbons would be indicative of the relative stereochemistry. |

| Mass Spectrometry (MS) | Expected [M+H]⁺ peak at m/z 215.17. |

| Infrared (IR) Spectroscopy | Characteristic absorptions for N-H stretching (~3350 cm⁻¹), C-H stretching (~2950 cm⁻¹), and C=O stretching of the carbamate (~1680 cm⁻¹). |

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules with therapeutic potential. The 2,4-disubstituted piperidine motif is present in a variety of biologically active compounds.

The primary utility of this compound is as a scaffold that can be further functionalized at the piperidine nitrogen. Following the deprotection of the Boc group to reveal the 4-amino functionality, this primary amine can be elaborated through various reactions, including:

-

Amide bond formation

-

Reductive amination

-

Urea and thiourea formation

-

Sulfonamide synthesis

This versatility allows for the exploration of a wide chemical space in the search for novel drug candidates. Related piperidine carbamate scaffolds have been utilized in the development of inhibitors for various enzymes and receptor modulators.[2]

Diagram: Role in Medicinal Chemistry

Caption: A workflow illustrating the utility of the title compound.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. A comprehensive Safety Data Sheet (SDS) should be consulted before use. General safety measures include:

-

Working in a well-ventilated fume hood.

-

Wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

This compound (CAS No. 1281674-64-3) is a strategically important building block for drug discovery. The key challenge associated with this specific CAS number is the ambiguity of its stereochemistry. This guide has highlighted the importance of this issue and presented general synthetic approaches, while also emphasizing the need for stereoselective methods to access stereochemically pure isomers for therapeutic applications. The versatility of the 2,4-disubstituted piperidine scaffold, combined with the utility of the Boc protecting group, ensures that this compound and its stereoisomers will continue to be valuable tools for medicinal chemists.

References

-

Badorrey, R., Portaña, E., Díaz-de-Villegas, M. D., & Gálvez, J. A. (2009). Stereocontrolled synthesis of orthogonally protected 2-substituted 4-aminopiperidines. Organic & Biomolecular Chemistry, 7(14), 2912–2918. [Link]

-

Badorrey, R., Portaña, E., Díaz-de-Villegas, M. D., & Gálvez, J. A. (2009). Stereocontrolled synthesis of orthogonally protected 2-substituted 4-aminopiperidines. PubMed. [Link]

-

ChemBK. (2024). tert-butyl (2-Methylpiperidin-4-yl)carbaMate. Retrieved from [Link]

-

Chemical Register. (n.d.). N-(piperidin-4-yl)carbamate,tert-butyl N-(2-hydroxyethyl). Retrieved from [Link]

-

NIH. (n.d.). tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Retrieved from [Link]

-

ResearchGate. (2021). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Retrieved from [Link]

-

ResearchGate. (n.d.). Reagents and conditions:i) tert‐butyl‐ piperidin‐4yl‐carbamate, p‐TSA,.... Retrieved from [Link]

-

RSC Medicinal Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl-substituted pipecolinates. Retrieved from [Link]

-

PubMed. (n.d.). Structure elucidation of Sch 725674 from Aspergillus sp. Retrieved from [Link]

-

PubMed. (1999). Structural elucidation of the binding and inhibitory properties of lanthanide (III) ions at the 3'-5' exonucleolytic active site of the Klenow fragment. Retrieved from [Link]

- Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. tert-Butyl N-(2-hydroxyethyl)-N-(piperidin-3-yl)carbamate,tert-Butyl N-(2-hydroxyethyl)-N-(piperidin-4-yl)carbamate Suppliers & Manufacturers [chemicalregister.com]

- 5. tert-butyl (2-Methylpiperidin-4-yl)carbaMate CAS#: 1281674-64-3 [m.chemicalbook.com]

- 6. popebiotech.com [popebiotech.com]

- 7. chemscene.com [chemscene.com]

- 8. researchgate.net [researchgate.net]

- 9. Stereocontrolled synthesis of orthogonally protected 2-substituted 4-aminopiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stereocontrolled synthesis of orthogonally protected 2-substituted 4-aminopiperidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester molecular weight

An In-depth Technical Guide to (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester: A Pivotal Intermediate in Modern Drug Discovery

Executive Summary

This compound is a vital heterocyclic building block in medicinal chemistry. Its structure, which combines a piperidine scaffold with a strategically placed methyl group and a tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and critical applications in the development of novel therapeutics, including enzyme inhibitors and receptor antagonists. Authored for researchers and drug development professionals, this document synthesizes technical data with practical insights to explain the compound's significance and utility in contemporary pharmaceutical research.

Introduction: A Privileged Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and bioactive molecules.[1] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets.[1] this compound, also known as tert-butyl (2-methylpiperidin-4-yl)carbamate, capitalizes on this privileged scaffold.

The molecule incorporates two key features that are instrumental for its utility in multi-step organic synthesis:

-

The tert-Butyloxycarbonyl (Boc) Group: This carbamate serves as a robust yet readily cleavable protecting group for the amine functionality.[1][2] The Boc group is stable under a wide range of reaction conditions but can be efficiently removed under acidic conditions, allowing for selective deprotection and subsequent functionalization of the piperidine nitrogen.[1] This facilitates sequential and controlled chemical modifications at other sites of the molecule.[1][2]

-

The 2-Methyl Substituent: The methyl group introduces a chiral center and provides specific steric and electronic properties. This allows for the fine-tuning of the pharmacokinetic and pharmacodynamic profiles of the final drug candidate, potentially enhancing potency, selectivity, or metabolic stability.

Due to this unique combination of features, this compound has emerged as a key intermediate in the synthesis of pioneering therapeutics, including IRAK4 inhibitors and orexin receptor antagonists.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. These properties influence its solubility, reactivity, and handling.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][3] |

| Molecular Weight | 214.30 g/mol | [1][3] |

| Appearance | Colorless liquid or white to off-white powder | [3][4] |

| Boiling Point | ~313.4 °C (Predicted) | [3] |

| Density | ~1.00 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in many organic solvents (e.g., ethanol, ether, chloroform) | [3] |

The structure of the molecule is fundamental to its function as a synthetic intermediate. The diagram below illustrates the key components.

Caption: Structure of this compound.

Synthesis and Chemoenzymatic Strategies

The synthesis of this compound, particularly its chiral isomers, is a topic of significant interest. The construction of the chiral centers in the piperidine ring has been a challenging aspect for chemists.

General Synthetic Approach

A common strategy involves the modification of a pre-existing piperidine ring. For instance, a general procedure for a related compound, tert-butyl (4-methylpiperidin-4-yl)carbamate, involves the hydrolysis of a benzoyl-protected precursor using a strong base like sodium hydroxide, followed by extraction and purification.[5]

Chemoenzymatic Synthesis for Chiral Purity

To achieve high optical purity, which is often critical for therapeutic efficacy, chemoenzymatic strategies have been developed. A notable process for preparing tert‐butyl ((3R,6R)‐6‐methylpiperidin‐3‐yl)carbamate, a key chiral intermediate, utilizes a transaminase (ATA) biocatalyst. This method starts from a commercially available pyroglutamate derivative and proceeds through a transamination and spontaneous cyclization process. This approach is advantageous as it avoids many toxic chemicals and hazardous reaction conditions, making it cost-effective and suitable for industrial application with an enantiomeric excess greater than 99.9%.

The workflow for such a chemoenzymatic process can be visualized as follows:

Caption: Chemoenzymatic synthesis workflow for a chiral piperidine intermediate.

Key Applications in Drug Discovery

The primary value of this compound lies in its role as a versatile intermediate for synthesizing complex molecules aimed at specific biological targets.[1]

IRAK4 Inhibitors

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical enzyme in inflammatory signaling pathways. Its inhibition is a promising therapeutic strategy for autoimmune diseases and certain cancers. The chiral piperidine scaffold derived from this intermediate is a pivotal pharmacophore in the synthesis of potent and selective IRAK4 inhibitors.

Orexin Receptor Antagonists

Orexin receptors are involved in regulating the sleep-wake cycle. Antagonists of these receptors are used to treat insomnia. The unique three-dimensional structure of the methyl-substituted piperidine ring is instrumental in creating compounds that can effectively block these receptors, and tert-butyl ((3R,6R)‐6‐methylpiperidin‐3‐yl)carbamate is a key intermediate in their synthesis.

Acetylcholinesterase (AChE) Inhibitors

Derivatives incorporating the piperidin-4-ylcarbamate core have been explored as potential inhibitors of acetylcholinesterase (AChE).[1] The inhibition of AChE is a primary therapeutic approach for managing the symptoms of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine.[1]

The role of this compound as a foundational block can be illustrated in the following diagram:

Caption: Role as a building block in synthesizing diverse therapeutic agents.

Experimental Protocol: Synthesis of a Related Piperidine Carbamate

To ensure trustworthiness and provide actionable insights, this section details a representative experimental protocol for the synthesis of a structurally similar compound, tert-butyl (4-methylpiperidin-4-yl)carbamate, adapted from the literature.[5] This protocol demonstrates a self-validating system through clear, reproducible steps.

Objective: To synthesize tert-butyl (4-methylpiperidin-4-yl)carbamate from tert-butyl (1-benzoyl-4-methylpiperidin-4-yl)carbamate.

Materials:

-

tert-Butyl (1-benzoyl-4-methylpiperidin-4-yl)carbamate (1.0 mmol, 318 mg)

-

Ethanol (3 mL)

-

6 N aqueous sodium hydroxide (6.0 mmol, 1.0 mL)

-

Ethyl acetate (30 mL)

-

Distilled water

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve tert-butyl (1-benzoyl-4-methylpiperidin-4-yl)carbamate (318 mg, 1.0 mmol) in ethanol (3 mL) in a round-bottom flask.[5]

-

Add 6 N aqueous sodium hydroxide (1.0 mL, 6.0 mmol) to the solution.[5]

-

Heat the reaction mixture at reflux for 8 hours.[5]

-

After the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.[5]

-

Add ethyl acetate (30 mL) to the concentrated residue to extract the product.[5]

-

Transfer the mixture to a separatory funnel and wash the organic layer twice with distilled water.[5]

-

Dry the separated organic layer with anhydrous magnesium sulfate.[5]

-

Concentrate the dried organic layer under reduced pressure and dry the resulting product under high vacuum to afford the target compound.[5]

Expected Yield: 67% (145 mg, 0.67 mmol).[5]

Characterization:

-

Mass Spectrometry (EI, m/z): 214 [M]+.[5]

-

¹H-NMR (CDCl₃) δ: 4.37 (1H, br s), 2.84-2.80 (4H, m), 1.91 (2H, dt, J = 13.3, 3.9 Hz), 1.51 (2H, td, J = 12.9, 6.2 Hz), 1.44 (9H, s), 1.34 (3H, s).[5]

Conclusion

This compound is more than a simple chemical intermediate; it is a testament to the power of strategic molecular design. By combining the privileged piperidine scaffold with the versatility of Boc protection and the subtle yet impactful influence of a methyl group, it provides a robust platform for the development of next-generation therapeutics. Its successful application in the synthesis of inhibitors for targets like IRAK4 and AChE, as well as orexin receptor antagonists, underscores its significance. As drug discovery continues to demand molecules with higher specificity and improved pharmacokinetic properties, the utility of well-designed building blocks like this will undoubtedly continue to grow.

References

-

tert-butyl (2-Methylpiperidin-4-yl)carbaMate. ChemBK. Available at: [Link]

-

SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available at: [Link]

-

Tert-butyl (piperidin-4-ylmethyl)carbamate. PubChem. Available at: [Link]

-

Methyl-[1-(1-thiazol-2-yl-ethyl)-piperidin-4-yl]-carbaMic acid tert-butyl ester CAS#: 1289385-87-0. ChemWhat. Available at: [Link]

-

Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. Available at: [Link]

-

tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. Available at: [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Available at: [Link]

-

Reagents and conditions:i) tert‐butyl‐ piperidin‐4yl‐carbamate, p‐TSA,... ResearchGate. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. CAS 139004-96-9: (R)-Piperidin-2-Ylmethyl-Carbamic Acid Te… [cymitquimica.com]

- 5. tert-Butyl (4-methylpiperidin-4-yl)carbamate | 163271-08-7 [chemicalbook.com]

(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester structure elucidation

An In-depth Technical Guide to the Structure Elucidation of (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester

Foreword: The Structural Significance of a Privileged Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, a "privileged scaffold" that appears in a vast array of approved pharmaceuticals and clinical candidates.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for interacting with biological targets. The title compound, this compound, also known as N-Boc-2-methyl-4-aminopiperidine, is a valuable chiral building block for drug discovery.[2] The presence of a methyl group at the C2 position and an N-Boc protected amine at C4 introduces significant stereochemical complexity. A full and unambiguous elucidation of its structure—including its constitution, configuration, and conformation—is not merely an academic exercise; it is a critical prerequisite for its effective use in the synthesis of enantiomerically pure and potent therapeutics.

This guide provides a comprehensive, multi-technique approach to the structural characterization of this molecule. It is designed for researchers and drug development professionals, moving beyond a simple recitation of data to explain the causal logic behind the analytical choices, ensuring a self-validating and robust elucidation process.

Molecular Constitution and Inherent Stereochemical Complexity

The primary structure of this compound is defined by a piperidine core. The key challenge in its characterization lies in its stereochemistry. The molecule possesses two stereocenters, at the C2 and C4 positions, giving rise to diastereomers and enantiomers.

-

Diastereomers (cis and trans): The relative orientation of the methyl group at C2 and the carbamic acid group at C4 defines two diastereomeric forms:

-

cis-isomer: The methyl and carbamate groups are on the same face of the piperidine ring.

-

trans-isomer: The methyl and carbamate groups are on opposite faces of the ring.

-

-

Enantiomers: Each diastereomer is chiral and exists as a pair of non-superimposable mirror images (enantiomers).

The piperidine ring itself is not planar and typically adopts a low-energy chair conformation to minimize steric and torsional strain.[3][4] The substituents can occupy either axial or equatorial positions. The bulky tert-butoxycarbonyl (Boc) group on the piperidine nitrogen can exert significant steric influence, potentially leading to A(1,3) strain that affects the preferred orientation of the C2-methyl group.[5] Therefore, a complete structural analysis must not only distinguish between cis and trans isomers but also provide insight into the dominant conformational state.

The Core Analytical Workflow: An Integrated Spectroscopic Approach

No single technique can provide a complete structural picture. The core of our elucidation strategy relies on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This workflow ensures that every aspect of the structure is cross-validated.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Introduction: The Significance of the 2-Methyl-4-Aminopiperidine Scaffold

An In-depth Technical Guide to the Synthesis of Boc-Protected 2-Methyl-4-Aminopiperidine

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged scaffold in medicinal chemistry. The introduction of specific substitution patterns, such as the 2-methyl-4-amino substitution, creates chiral centers and vectors for molecular recognition, enabling the fine-tuning of pharmacological activity. These substituted piperidines are key building blocks for a range of therapeutic agents, including antagonists for chemokine receptors like CCR5, which are crucial in HIV-1 entry inhibition.[1]

The tert-butoxycarbonyl (Boc) protecting group plays a critical role in the multi-step synthesis of complex molecules incorporating the 2-methyl-4-aminopiperidine core. By temporarily masking the reactivity of the piperidine ring nitrogen, the Boc group allows for selective chemical transformations at other positions of the molecule without undesired side reactions. Its stability under a wide range of conditions and its facile, clean removal under acidic conditions make it an ideal choice for complex synthetic campaigns.

This guide provides a comprehensive overview of the primary synthetic strategies for preparing Boc-protected 2-methyl-4-aminopiperidine, with a focus on the underlying chemical principles, practical experimental considerations, and the stereochemical outcomes of each approach.

Core Synthetic Strategies

The synthesis of tert-butyl 4-amino-2-methylpiperidine-1-carboxylate can be broadly approached via two main retrosynthetic disconnections: formation of the C4-amino group on a pre-existing 2-methylpiperidine ring, or construction of the piperidine ring from an acyclic or aromatic precursor. The most prevalent and industrially scalable method is the reductive amination of a corresponding ketone.

Strategy 1: Reductive Amination of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate

This is the most direct and widely employed route, starting from the commercially available or readily synthesized N-Boc-2-methyl-4-oxopiperidine. The core of this transformation is the reaction of the ketone with an ammonia source to form an intermediate imine or enamine, which is then reduced in situ to the desired primary amine.[3][4]

Causality Behind Experimental Choices: The choice of reducing agent and reaction conditions is critical as it dictates the efficiency, selectivity, and stereochemical outcome of the reaction.[3][5]

-

Catalytic Hydrogenation: This "one-pot" method involves treating the ketone with an ammonia source (typically a solution of ammonia in methanol) in the presence of a hydrogenation catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.[6] This approach is highly efficient and atom-economical. The pressure of hydrogen gas (e.g., 50 PSI) and temperature are key parameters to control the reaction rate and selectivity.[6]

-

Borohydride Reagents: Chemical reducing agents offer an alternative to catalytic hydrogenation, avoiding the need for specialized high-pressure equipment.

-

Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly effective because it is selective for the reduction of the iminium ion intermediate over the starting ketone, allowing the reaction to be performed in a single pot under mildly acidic conditions which favor iminium ion formation.[3]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): Known as STAB, this is another mild and selective reagent that is often preferred over NaBH₃CN due to the toxicity of cyanide byproducts.[5] It is effective in non-protic solvents like dichloromethane (DCM) or dichloroethane (DCE).

-

Stereochemical Considerations: The reduction of the imine intermediate creates a new stereocenter at the C4 position. This results in the formation of a mixture of cis and trans diastereomers relative to the methyl group at the C2 position. The ratio of these isomers is influenced by the reducing agent and the reaction conditions, primarily through steric approach control. The thermodynamically more stable isomer, typically the cis isomer where the C4-amino group is equatorial, is often the major product.

Workflow for Reductive Amination

Caption: Workflow for the reductive amination of N-Boc-2-methyl-4-oxopiperidine.

Experimental Protocol: Reductive Amination via Catalytic Hydrogenation [6]

-

Reaction Setup: To a solution of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate (2.0 g, 9.38 mmol) in methanolic ammonia (~4N, 200 mL) in a high-pressure vessel, add 10% Palladium on carbon (Pd/C) (0.2 g, 10 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 PSI with hydrogen.

-

Reaction Execution: Stir the resulting reaction mixture vigorously at room temperature for 48-60 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to dryness to obtain the desired product, tert-butyl 4-amino-2-methylpiperidine-1-carboxylate, as a mixture of diastereomers. The reaction often proceeds in quantitative yield.[6]

| Method | Reducing Agent | Typical Solvent | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂ with Pd/C, PtO₂ | Methanol, Ethanol | High yield, clean, atom-economical | Requires specialized high-pressure equipment |

| Chemical Reduction | NaBH₃CN | Methanol | Good selectivity, mild conditions | Toxic cyanide waste |

| Chemical Reduction | NaBH(OAc)₃ | DCE, DCM, THF | Good selectivity, non-toxic byproducts | Moisture sensitive |

Strategy 2: Catalytic Hydrogenation of Substituted Pyridines

An alternative strategy involves the construction of the piperidine ring itself through the reduction of a substituted pyridine precursor, such as 2-methyl-4-nitropyridine. This approach builds the saturated heterocyclic core and installs the amine functionality in a single reductive step.

Causality Behind Experimental Choices: The complete hydrogenation of a pyridine ring is a challenging transformation that requires forcing conditions, including high pressures of hydrogen and potent catalysts.

-

Catalyst System: Catalysts like rhodium on alumina (Rh/Al₂O₃) or ruthenium on carbon (Ru/C) are often more effective than palladium for pyridine ring reduction.

-

Reaction Conditions: High pressures (often >1000 psi) and elevated temperatures are typically necessary to overcome the aromaticity of the pyridine ring. The reaction is usually carried out in an acidic medium (e.g., with HCl or acetic acid) to protonate the pyridine nitrogen, which facilitates its reduction.

-

Boc Protection: Following the reduction, the resulting secondary amine of the piperidine ring must be protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield the final desired product.

Synthetic Pathway from 2-Methyl-4-Nitropyridine

Caption: Synthetic route via hydrogenation of a substituted pyridine precursor.

Advantages and Disadvantages: While this route can be effective, the harsh conditions required for pyridine reduction may not be compatible with other functional groups and can lead to over-reduction or side reactions. The scalability can also be challenging due to the need for high-pressure reactors. However, it provides a fundamentally different approach that can be valuable depending on the availability of starting materials.

Conclusion

The synthesis of Boc-protected 2-methyl-4-aminopiperidine is a critical process for the development of advanced pharmaceutical intermediates. The most direct, efficient, and scalable method is the reductive amination of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate. This strategy offers high yields and allows for some control over the diastereomeric outcome through the careful selection of reducing agents and reaction conditions.[6] While alternative routes, such as the hydrogenation of pyridine precursors, exist, they often require more demanding conditions.[7] The choice of synthetic strategy will ultimately depend on factors such as the scale of the synthesis, available equipment, and the cost and availability of starting materials. A thorough understanding of the principles behind each method empowers researchers to make informed decisions to best achieve their synthetic goals.

References

- ChemicalBook. (n.d.). 4-Amino-1-Boc-2-methylpiperidine synthesis.

- PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.

- Taylor & Francis Online. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.

- PubMed Central. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.

- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.

- PubMed. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl).

- ResearchGate. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.

- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

- ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.

- ResearchGate. (n.d.). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives.

- SciSpace. (n.d.). Attempts to prepare 1-methyl-2-methoxypiperidine. the hydrogenation of certain pyridine derivatives1.

- Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.

Sources

- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. 4-Amino-1-Boc-2-methylpiperidine synthesis - chemicalbook [chemicalbook.com]

- 7. scientificupdate.com [scientificupdate.com]

The Piperidine Scaffold: A Privileged Motif Driving a New Generation of Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Piperidine Ring

The piperidine moiety, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry and drug discovery.[1][2] Its prevalence in a vast number of natural products, approved drugs, and clinical candidates has earned it the well-deserved status of a "privileged structure."[3] This guide, intended for researchers and professionals in the pharmaceutical sciences, delves into the multifaceted biological activities of substituted piperidine derivatives, offering a comprehensive exploration of their therapeutic potential, underlying mechanisms of action, and the experimental methodologies crucial for their evaluation. The inherent conformational flexibility of the piperidine ring, coupled with its ability to engage in a variety of molecular interactions, renders it a remarkably versatile scaffold for the design of novel therapeutics targeting a wide spectrum of diseases.[3][4]

This document will navigate through the diverse pharmacological landscapes where piperidine derivatives have demonstrated significant promise, including oncology, neurodegenerative disorders, and infectious diseases. By synthesizing technical data with field-proven insights, this guide aims to equip researchers with the knowledge to rationally design and evaluate the next generation of piperidine-based therapeutics.

Diverse Pharmacological Activities of Substituted Piperidine Derivatives

The substitution pattern on the piperidine ring plays a pivotal role in defining the pharmacological profile of the resulting derivative, allowing for the fine-tuning of its interaction with specific biological targets.[5][6] This adaptability has led to the development of piperidine-containing compounds with a wide array of therapeutic applications.[7][8][9]

Anticancer Properties: Targeting the Hallmarks of Malignancy

Piperidine derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to combat tumor growth and proliferation.[10][11] These mechanisms include the induction of apoptosis, inhibition of cell migration, and the modulation of critical signaling pathways essential for cancer cell survival.[10][11][12]

Several studies have highlighted the potent cytotoxic effects of novel piperidine derivatives against various cancer cell lines. For instance, certain derivatives have shown remarkable activity against breast, prostate, colon, and lung cancer cells.[10] The anticancer activity is often attributed to the ability of these compounds to interfere with key cellular processes. Some derivatives function as tubulin polymerization inhibitors, binding at the colchicine site, which ultimately leads to cell cycle arrest and apoptosis.[13] Others have been shown to upregulate pro-apoptotic proteins like BAX and caspases while downregulating anti-apoptotic proteins such as Bcl-2.[10]

Table 1: In Vitro Anticancer Activity of Selected Piperidine Derivatives

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [3] |

| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [3] | |

| Compound 17a | PC3 | Prostate | 0.81 | [3][13] |

| MGC803 | Gastric | 1.09 | [3] | |

| MCF-7 | Breast | 1.30 | [3] | |

| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [3] |

| HT29 | Colon | 4.1 (GI50, µg/mL) | [3] |

Neuropharmacological Applications: Modulating Central Nervous System Targets

The piperidine scaffold is a prominent feature in many drugs targeting the central nervous system (CNS).[4] Its physicochemical properties often facilitate passage through the blood-brain barrier, a critical requirement for CNS-active drugs.[4]

Analgesic Activity: The piperidine ring is a key component of potent opioid analgesics, including fentanyl and its derivatives.[13][14] These compounds primarily exert their effects by acting as agonists at the µ-opioid receptor.[14] Structure-activity relationship (SAR) studies have been crucial in designing highly potent and selective µ-opioid receptor agonists, with specific substitutions on the piperidine ring significantly influencing binding affinity and selectivity.[5]

Antipsychotic and Anti-Alzheimer's Effects: Piperidine derivatives are also integral to the structure of several antipsychotic medications like risperidone and haloperidol, which modulate dopamine and serotonin receptors.[13] In the realm of neurodegenerative diseases, donepezil, a piperidine derivative, is a widely used acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[2][9] Research continues to explore novel piperidine-based compounds that can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), offering a dual-pronged approach to managing Alzheimer's symptoms.[2]

Antiviral and Antimicrobial Activities: Combating Infectious Agents

The versatility of the piperidine scaffold extends to the development of agents against infectious diseases.

Antiviral Activity: Piperidine derivatives have shown promise as antiviral agents, particularly against HIV.[8] For instance, a series of N-arylmethyl substituted piperidine-linked aniline derivatives demonstrated potent activity against wild-type HIV-1, with some compounds showing greater potency than existing drugs like nevirapine (NVP).[8] The mechanism of action for these compounds often involves the inhibition of key viral enzymes like reverse transcriptase.[8] Furthermore, piperidine-4-carboxamide derivatives have been designed as potent CCR5 inhibitors, effectively blocking a crucial co-receptor for HIV-1 entry into host cells.[15]

Antimalarial and Leishmanicidal Potential: The quinoline-piperidine conjugate is a promising scaffold for the development of new antimalarial drugs, particularly against chloroquine-resistant strains of Plasmodium falciparum.[16] These compounds have demonstrated potent in vitro antiplasmodial activity in the nanomolar range with no significant cytotoxicity.[16] Additionally, novel piperidine-benzodioxole derivatives have been synthesized and evaluated for their leishmanicidal activity, showing potential as effective and low-toxicity drug candidates against Leishmania amazonensis.[17]

Experimental Evaluation of Biological Activity: A Methodological Overview

The characterization of the biological activity of substituted piperidine derivatives necessitates a range of in vitro and in vivo assays. The choice of assay depends on the therapeutic target and the desired pharmacological effect.

General Workflow for Biological Evaluation

A typical workflow for assessing the biological activity of newly synthesized piperidine derivatives involves a tiered approach, starting with in vitro assays to determine potency and selectivity, followed by cell-based assays to assess cellular effects, and culminating in in vivo studies to evaluate efficacy and pharmacokinetic properties in a living organism.

Caption: General experimental workflow for the evaluation of piperidine derivatives.

Step-by-Step Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of piperidine derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, PC3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Substituted piperidine derivatives (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the piperidine derivatives in the cell culture medium. The final solvent concentration should be kept constant and low (typically <0.5%) across all wells.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with solvent only) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

-

-

Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software program.

-

Structure-Activity Relationship (SAR) and Molecular Modeling

Understanding the relationship between the chemical structure of a piperidine derivative and its biological activity is paramount for rational drug design. SAR studies involve systematically modifying the structure of a lead compound and observing the effects on its potency, selectivity, and other pharmacological properties.[5][6]

For example, in the development of µ-opioid receptor agonists, the nature and position of substituents on the phenyl ring attached to the piperidine core, as well as the linker between these two moieties, have been shown to be critical for binding affinity and selectivity.[5] Molecular docking and molecular dynamics simulations can provide valuable insights into the binding modes of these derivatives within the receptor's active site, helping to explain the observed SAR and guide further optimization.[5][14]

Caption: Structure-activity relationship (SAR) for piperidine-based opioid agonists.

Conclusion and Future Perspectives

The piperidine scaffold continues to be a highly fruitful starting point for the discovery of new therapeutic agents. Its structural simplicity, synthetic accessibility, and the ability to introduce diverse substitutions make it an enduringly attractive motif for medicinal chemists. The wide spectrum of biological activities exhibited by piperidine derivatives, from anticancer and neuroprotective to antiviral and antimicrobial, underscores the immense potential that still lies within this "privileged" structure.[7][8][9]

Future research will likely focus on the development of more selective and potent piperidine derivatives with improved pharmacokinetic and safety profiles. The use of advanced computational tools for in silico screening and rational design, coupled with high-throughput biological screening, will undoubtedly accelerate the discovery of novel piperidine-based drugs. Furthermore, the exploration of novel substitution patterns and the synthesis of chiral piperidine scaffolds will continue to unlock new therapeutic opportunities, solidifying the role of the piperidine ring as a central element in the future of drug discovery.[18]

References

- Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Research Square.

-

Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 861952. Available from: [Link]

-

Abdelshaheed, M. M., Fawzy, I. M., El-Subbagh, H. I., & Youssef, K. M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. Available from: [Link]

-

Khamitova, A. S., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. Available from: [Link]

-

ResearchGate. (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Available from: [Link]

-

Rajalakshmi, R. (2021). The Wide Spectrum Biological Activities of Piperidine -A Short Review. International Journal of Innovative Research in Technology, 8(4). Available from: [Link]

-

Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Scilit. Available from: [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available from: [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available from: [Link]

-

International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available from: [Link]

-

de Almeida, L., et al. (2015). Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. Bioorganic & Medicinal Chemistry Letters, 25(16), 3346-3349. Available from: [Link]

-

Tang, L., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry, 71, 259-266. Available from: [Link]

-

ResearchGate. (n.d.). The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways. Available from: [Link]

-

Wang, Y., et al. (2016). Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. Acta Pharmacologica Sinica, 37(12), 1646-1656. Available from: [Link]

-

Taylor & Francis. (n.d.). Piperidine alkaloids – Knowledge and References. Available from: [Link]

-

Wang, X., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. Available from: [Link]

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Available from: [Link]

-

Singh, A., et al. (2022). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. Current Drug Targets, 23(1), 85-97. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperidine Derivatives in Modern Drug Discovery. Available from: [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available from: [Link]

-

Janecka, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 281, 116869. Available from: [Link]

-

El Haimoufi, A., et al. (2020). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. Malaria Journal, 19(1), 164. Available from: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ijirt.org [ijirt.org]

- 9. ijnrd.org [ijnrd.org]

- 10. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives | Scilit [scilit.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. thieme-connect.com [thieme-connect.com]

The Piperidine Moiety: A Cornerstone of Modern Drug Design

A Technical Guide for Drug Discovery Professionals

Abstract

The piperidine ring, a six-membered saturated heterocycle, is a dominant structural motif in medicinal chemistry, rightfully earning the title of a "privileged scaffold."[1][2] Its prevalence in over 70 FDA-approved drugs is a testament to its unparalleled utility in crafting therapeutic agents with optimal efficacy and pharmacokinetic properties.[3][4] This technical guide provides an in-depth analysis of the multifaceted role of the piperidine moiety in drug design. We will explore its fundamental physicochemical properties, its versatile functions as both a pharmacophore and a structural scaffold, and its profound impact on a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Through specific case studies, detailed synthetic strategies, and validated experimental protocols, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to harness the full potential of this remarkable heterocycle.

Introduction: The Ubiquity and Significance of the Piperidine Scaffold

The piperidine ring is one of the most frequently encountered heterocycles in FDA-approved pharmaceuticals, underscoring its importance to the field.[3] This simple, six-membered nitrogen-containing ring is a cornerstone in the design of drugs across a vast range of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[5][6] Its success stems from a unique combination of features: it provides a three-dimensional framework for orienting substituents, contains a basic nitrogen atom that can modulate solubility and engage in crucial target interactions, and possesses a stable yet conformationally flexible structure.[5][7]

The term "privileged scaffold" is applied to molecular frameworks like piperidine that are capable of binding to multiple, unrelated biological targets, making them fertile ground for drug discovery.[1][8] This guide will deconstruct the chemical and biological principles that make piperidine an indispensable tool in the modern medicinal chemist's arsenal.

Core Physicochemical and Structural Properties

Understanding the inherent properties of the piperidine ring is fundamental to exploiting its potential in drug design.

-

Basicity (pKa): The nitrogen atom in a piperidine ring is basic, with the pKa of its conjugate acid typically around 11.2.[7][9] This means that at physiological pH (~7.4), the piperidine nitrogen is predominantly protonated. This positive charge is a critical feature, as it can form strong ionic bonds (salt bridges) with acidic residues like aspartate or glutamate in a protein's binding pocket, significantly enhancing binding affinity.[7][10] However, high basicity can sometimes lead to off-target effects, such as hERG channel inhibition, so medicinal chemists often work to modulate the pKa to strike an optimal balance.[10]

-

Conformational Flexibility: The sp³-hybridized carbon atoms of the piperidine ring allow it to adopt a low-energy chair conformation, similar to cyclohexane.[7][11] This provides a stable, three-dimensional scaffold that allows for the precise spatial arrangement of substituents in either axial or equatorial positions. This conformational preference is crucial for orienting functional groups to achieve optimal interactions with a biological target.[5][11]

-